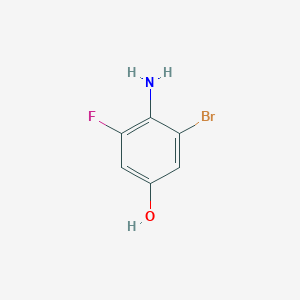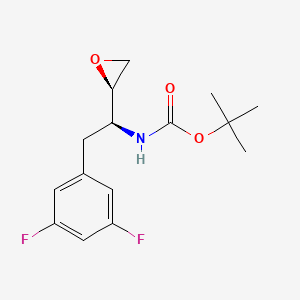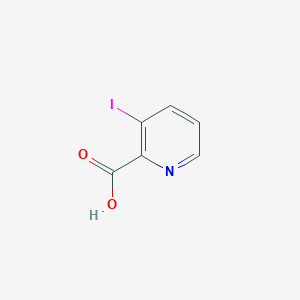![molecular formula C13H18O3 B1312667 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol CAS No. 217433-37-9](/img/structure/B1312667.png)
2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol
描述
2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol is a chemical compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol. It is commonly used as a building block in organic synthesis due to its unique structure, which includes a tetrahydropyran ring and a benzyl alcohol moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol typically involves the protection of benzyl alcohol using tetrahydropyran. One common method is the reaction of benzyl alcohol with dihydropyran in the presence of an acid catalyst to form the tetrahydropyranyl ether . This reaction is usually carried out under mild conditions, such as room temperature, to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
化学反应分析
Types of Reactions
2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The tetrahydropyranyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Acidic or basic conditions can be employed to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyl alcohol derivatives.
科学研究应用
2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for alcohols in organic synthesis, allowing for selective reactions on other functional groups.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is a key intermediate in the synthesis of various drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol involves its ability to act as a protecting group for alcohols. The tetrahydropyranyl group can be easily removed under acidic conditions, revealing the free alcohol group for further reactions. This property makes it a valuable tool in multi-step organic synthesis .
相似化合物的比较
Similar Compounds
2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzaldehyde: Similar structure but with an aldehyde group instead of an alcohol group.
2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzoic Acid: Similar structure but with a carboxylic acid group instead of an alcohol group.
Uniqueness
2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol is unique due to its dual functionality as both a protecting group and a reactive intermediate. This dual functionality allows for greater flexibility in synthetic routes and the ability to perform selective reactions on complex molecules.
属性
IUPAC Name |
[2-(oxan-2-yloxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c14-9-11-5-1-2-6-12(11)10-16-13-7-3-4-8-15-13/h1-2,5-6,13-14H,3-4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCBXMPWJAQCQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463024 | |
| Record name | (2-{[(Oxan-2-yl)oxy]methyl}phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217433-37-9 | |
| Record name | (2-{[(Oxan-2-yl)oxy]methyl}phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine](/img/structure/B1312596.png)
![8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B1312599.png)






